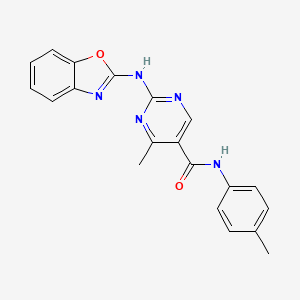

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

Description

This compound features a pyrimidine-5-carboxamide core substituted with a 1,3-benzoxazol-2-ylamino group at position 2, a methyl group at position 4, and a 4-methylphenyl moiety at the N-terminal amide (Figure 1). Its synthesis likely involves multi-step reactions, including acylation and amination, as inferred from analogous pyrimidine-carboxamide derivatives described in the literature .

Properties

Molecular Formula |

C20H17N5O2 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H17N5O2/c1-12-7-9-14(10-8-12)23-18(26)15-11-21-19(22-13(15)2)25-20-24-16-5-3-4-6-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25) |

InChI Key |

SWWMBUDAIQZTTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

4-Methylpyrimidine-5-Carboxylic Acid

-

Synthesis Pathway :

-

Pyrimidine Ring Formation : Reacting malononitrile with a methyl-substituted ketone or aldehyde.

-

Carboxylation : Introducing the carboxylic acid group via hydrolysis of nitrile intermediates.

-

N-(4-Methylphenyl) Substitution

-

Amidation : The carboxylic acid is activated (e.g., as an acid chloride) and coupled with 4-methylbenzylamine.

Coupling Benzoxazole to Pyrimidine

The benzoxazole amine is coupled to the pyrimidine-5-carboxamide via amide bond formation.

Reaction Mechanism

-

Activation of Pyrimidine-5-Carboxylic Acid :

-

Nucleophilic Attack : The benzoxazole amine attacks the activated carboxylic acid, forming the amide bond.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF or chloroform |

| Base | Triethylamine (Et₃N) |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

Purification and Characterization

Purification Methods

Characterization Techniques

| Technique | Key Observations |

|---|---|

| NMR (¹H/¹³C) | - NH signals at δ 7.73–10.83 ppm |

| IR | - NH stretch (3181–3412 cm⁻¹) and C=O stretch (1644–1688 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak at m/z 359.4 (M+H)⁺ |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism by which 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pyrimidine-5-carboxamide scaffold is shared with several bioactive molecules, but its unique substituents differentiate its pharmacological profile. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Pyrimidine-5-Carboxamide Derivatives

Key Observations:

Structural Differences Impact Potency and Selectivity The target compound’s 1,3-benzoxazol-2-ylamino group distinguishes it from AS1517499’s benzylamino and chloro-hydroxyphenyl substituents. AS1517499 demonstrates nanomolar STAT6 inhibition, attributed to its electron-withdrawing chloro and hydroxy groups, which may optimize hydrogen bonding in the STAT6 active site . In contrast, the target compound’s methyl and benzoxazole groups could favor hydrophobic interactions.

Reference Compound 11 () incorporates a fluorine atom and a triazolyl-methyl group, which are common in PET imaging probes. This highlights the scaffold’s versatility for diagnostic or therapeutic applications .

Comparison with Non-Pyrimidine Analogs MP-A08 (), a benzenesulfonamide, inhibits SphK1/2 via ATP competition but lacks the pyrimidine core. Its dual inhibition profile contrasts with the hypothesized selectivity of pyrimidine-carboxamides, underscoring the importance of core structure in target engagement .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article synthesizes current findings on its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 359.38 g/mol

- CAS Number : [Not specified]

The compound features a benzoxazole moiety combined with a pyrimidine core, which is known to contribute to various pharmacological properties due to the presence of multiple functional groups.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of benzoxazole derivatives, including this compound. While specific data on this compound's activity is limited, related compounds have shown varying degrees of effectiveness against bacteria and fungi.

| Compound | Target Organisms | Activity |

|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis, Escherichia coli | Low activity observed |

| Other benzoxazole derivatives | Mycobacterium tuberculosis | Significant antituberculotic activity reported |

Research indicates that some benzoxazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential applications in oncology.

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. The following table summarizes findings from various studies:

| Cell Line | Compound Tested | IC Value (µM) | Effectiveness |

|---|---|---|---|

| MCF-7 | 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide | Not specified in current literature | Potential cytotoxic effects noted |

| A549 | Various benzoxazole derivatives | Varies by derivative | Significant growth inhibition observed |

Case studies have shown that certain structural modifications can enhance the cytotoxicity of these compounds, indicating a structure-activity relationship (SAR) that could guide future drug design efforts.

Antiviral Activity

Some benzoxazole derivatives have demonstrated antiviral activity against various viruses. For instance, compounds similar to this one have been reported to inhibit viral replication in vitro.

The biological activities of benzoxazole-containing compounds are believed to be mediated through several mechanisms:

- Inhibition of DNA/RNA Synthesis : Some derivatives interfere with nucleic acid synthesis in pathogens.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways critical for pathogen survival.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.

Conclusion and Future Directions

The compound 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide shows promise as a biologically active molecule with potential applications in antimicrobial and anticancer therapies. Future research should focus on:

- Detailed in vitro and in vivo studies to establish efficacy and safety profiles.

- Exploration of SAR to optimize biological activity.

- Investigating potential combination therapies with existing drugs to enhance therapeutic outcomes.

Continued exploration into the biological activities of this compound could lead to significant advancements in medicinal chemistry and therapeutic applications.

Q & A

Q. Advanced

- Functional Group Modulation : Synthesize analogs with substituent variations (e.g., replacing 4-methylphenyl with electron-withdrawing groups) .

- Bioisosteric Replacement : Swap benzoxazole with benzimidazole or oxadiazole to assess π-π stacking efficiency .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Example: A study comparing methoxymethyl vs. chlorophenyl substituents revealed a 10-fold increase in kinase inhibition .

What crystallization techniques are suitable for obtaining high-quality crystals of this compound for X-ray diffraction?

Q. Advanced

- Solvent Evaporation : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and grow single crystals .

- Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours to enhance lattice formation .

- Seeding : Introduce microcrystals from analogous compounds to template growth .

- H-Bond Analysis : Pre-screen solvents (e.g., methanol) that promote intermolecular interactions (e.g., N–H⋯O) critical for stable crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.